2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Description

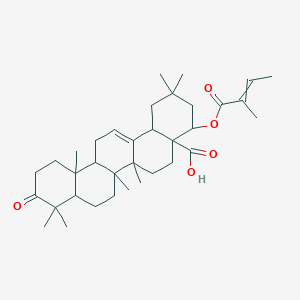

This compound is a pentacyclic triterpenoid derivative characterized by a highly functionalized picene core. Key structural features include:

- Heptamethyl substitution: Methyl groups at positions 2, 2, 6a, 6b, 9, 9, and 12a, enhancing hydrophobicity and steric hindrance.

- 2-Methylbut-2-enoyloxy ester: A reactive α,β-unsaturated ester group at position 4, which may influence bioavailability and electrophilic reactivity .

- Oxo and carboxylic acid groups: A ketone at position 10 and a carboxylic acid at position 4a, enabling hydrogen bonding and salt formation.

Its molecular weight is approximately 664.8 g/mol (based on analogs in ), and it shares structural homology with oleanolic acid derivatives, a class known for anti-inflammatory and antimicrobial activities .

Properties

IUPAC Name |

2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-25,27H,12-20H2,1-9H3,(H,38,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLIRHUTOPOHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Triterpene Acids

The introduction of the 2-methylbut-2-enoyloxy group is typically achieved via esterification. For example:

- Reagents : 2-Methylbut-2-enoyl chloride (or anhydride) and a base catalyst.

- Conditions : Reflux in anhydrous solvents (e.g., pyridine or dichloromethane) with molecular sieves to absorb HCl.

- Yield : Reported yields for analogous esterifications range from 55–82%.

Example Reaction

(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid reacts with 2-methylbut-2-enoyl chloride in pyridine to form the ester.

Oxidation of Triterpene Precursors

The ketone at position 10 is introduced via oxidation. Common methods include:

- Oxidizing Agents : Jones reagent (CrO₃/H₂SO₄), pyridinium chlorochromate (PCC), or KMnO₄.

- Substrates : Alcohol precursors (e.g., 10-hydroxy derivatives).

Key Step

Oxidation of 10-hydroxy-oleanane triterpenes to 10-oxo derivatives using CrO₃ in acetone, as demonstrated in lantadene A synthesis.

Selective Functionalization

The synthesis often requires protecting/deprotecting groups to preserve sensitive functionalities:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Protection | Acetic anhydride, DMAP | Esterify hydroxyl groups | |

| Deprotection | NaOH/EtOH or LiAlH₄ | Hydrolyze esters or reduce ketones |

Industrial-Scale Production

Large-scale synthesis employs optimized catalytic systems and solvent-free methods:

Catalytic Esterification

Solvent-Free Approaches

- Method : Heterogeneous Schiff base chemistry or microwave-assisted reactions.

- Benefits : Energy efficiency, reduced solvent costs, and faster reaction times (e.g., 1–4 minutes for reductions).

Critical Reaction Optimization

Esterification Efficiency

For 2-methylbut-2-enoylation:

Oxidation Selectivity

- Controlled Conditions : PCC in dichloromethane selectively oxidizes alcohols to ketones without over-oxidizing alkenes.

- Byproduct Management : Use of activated carbon to remove colored impurities post-reaction.

Analytical Characterization

Purity and structure are confirmed via:

Comparative Analysis of Synthetic Routes

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Substitution: Functional groups on the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of 2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The specific pathways involved depend on the functional groups present and the overall structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

This difference may enhance interactions with cysteine-rich enzymatic targets (e.g., proteases) . Trifluoromethylbenzylidene (Compound 35, ) and glucosyl (ARJUNGLUCOSIDE-III) substituents significantly alter solubility and target affinity, with the former showing potent antibacterial activity .

Stereochemical Complexity :

The target compound and its analogs (e.g., ) exhibit intricate stereochemistry (e.g., 4aS, 6aR configurations), which dictates 3D binding to targets like HDAC8 or HIV protease .

SAR Trends :

- Carboxylic Acid : Essential for ionic interactions with basic residues in proteins (e.g., lysine in HDAC8) .

- Oxo Group : Enhances hydrogen bonding; its absence in ARJUNICACID correlates with reduced anti-inflammatory potency .

Computational and Experimental Validation

- Molecular Dynamics : Derivatives with α,β-unsaturated esters (e.g., the target compound) exhibit stable binding to HDAC8 (RMSD < 2.0 Å in 100-ns simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.